Hydrophobicity and Partitioning: LogP Comparison Against Straight-Chain Nonanoate Esters
2-Methylbutyl nonanoate exhibits a calculated LogP of 4.33 (RDKit) to 5.30 (est. XlogP3-AA), which is notably higher than the shorter-chain ethyl nonanoate (LogP ≈ 3.7). This increased lipophilicity influences flavor release dynamics in multi-phasic food and beverage systems [1]. The difference stems from the 2-methylbutyl alcohol moiety replacing ethanol, extending the hydrocarbon chain and introducing branching that enhances partitioning into lipid phases [2].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 4.33 (RDKit) / 5.30 (est. XlogP3-AA) |
| Comparator Or Baseline | Ethyl nonanoate: ~3.7 (class-level inferred value) |
| Quantified Difference | ΔLogP ≥ 0.6 to 1.6 |
| Conditions | In silico predictions (RDKit, XlogP3) |
Why This Matters
Higher LogP indicates preferential partitioning into lipid phases, which affects flavor retention, release kinetics, and mouthfeel perception in formulated foods.
- [1] IMPPAT. 2-Methylbutyl nonanoate physicochemical properties. View Source
- [2] The Good Scents Company. 2-methyl butyl nonanoate XlogP3-AA estimation. View Source
